2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide
Description
This compound features a benzodiazole core conjugated with a pyrimidine-ethylacetamide scaffold. The 4-methoxyphenylamino substituent may improve solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-16-13-21(28-17-7-9-18(32-2)10-8-17)29-23(27-16)25-12-11-24-22(31)14-30-15-26-19-5-3-4-6-20(19)30/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,31)(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCPQRIAIYNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the coupling of the benzodiazole and pyrimidine intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
| Compound Class | Core Structure | Melting Point (°C) | Synthesis Yield | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Benzodiazole-Pyrimidine | Not reported | Not reported | 4-Methoxyphenylamino, ethylacetamide |
| Pyrimidine-Triazole (2e) | Triazole-Pyrimidine | 165–167 | 30% | Cyclopropyltriazole, pyridinyl |
| Imidazo-Pyridine (MM0333.02) | Imidazo-Pyridine | >200 (estimated) | Not reported | Methylphenyl, acetamide |
| Benzothiazole-Indole | Benzothiazole-Indole | 180–185 (typical) | 60–80% | Phenylsulfonyl, substituted benzothiazole |
Note: Data extrapolated from , and 3. Melting points reflect core rigidity; yields depend on coupling methods.
Functional Group Impact
- Benzodiazole vs. Triazole : Benzodiazole’s aromaticity may enhance binding to ATP pockets in kinases, whereas triazoles (as in ) offer metabolic resistance but reduced π-stacking .
- 4-Methoxyphenylamino Group: This substituent likely improves water solubility compared to ’s methylphenyl group, which prioritizes lipophilicity for membrane penetration .
Research Implications
The target compound’s hybrid architecture bridges features of kinase inhibitors (pyrimidine-ethylenediamine) and DNA-interactive agents (benzodiazole). Future studies should:
Compare its kinase inhibition profile with ’s triazole-pyrimidine derivatives.
Evaluate solubility and bioavailability relative to imidazo-pyridines ().
Optimize synthetic routes using high-yield methods from and .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution. The final step is the coupling of the benzodiazole and pyrimidine intermediates, often using catalysts to enhance efficiency.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound binds to various enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds in this class have shown moderate cytotoxicity against HepG2 cells (human liver cancer cells), indicating their potential as anticancer agents .
Case Studies
Several case studies have evaluated the biological activity of related compounds. For example:
- Study on Anti-Malarial Activity :
-
QSAR Analysis :
- Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of these compounds and their biological activity.
- Parameters such as lipophilicity and molecular weight were analyzed to predict the efficacy of similar compounds against various biological targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
